REACTION_CXSMILES
|
[CH2:1]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]([CH3:15])[C:12]([OH:14])=[O:13])=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3].S(=O)(=O)(O)O.[CH2:21](O)[CH3:22]>>[CH2:1]([C:5]1[CH:6]=[CH:7][C:8]([CH:11]([CH3:15])[C:12]([O:14][CH2:21][CH3:22])=[O:13])=[CH:9][CH:10]=1)[CH:2]([CH3:4])[CH3:3]
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Name
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|
Quantity
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15 g
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Type
|
reactant
|
Smiles
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C(C(C)C)C1=CC=C(C=C1)C(C(=O)O)C
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Name
|
|
Quantity
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200 mL
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Type
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reactant
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Smiles
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C(C)O
|
Name
|
|
Quantity
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1 mL
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Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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after which the solution was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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with heating
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Type
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TEMPERATURE
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Details
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under reflux for 15 hours
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Duration
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15 h
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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ADDITION
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Details
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diluted with ethyl acetate
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Type
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EXTRACTION
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Details
|
After extraction with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer was dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1=CC=C(C=C1)C(C(=O)OCC)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |